molecular formula C13H13N3O3 B1431631 N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide CAS No. 1786462-99-4

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide

Cat. No.: B1431631
CAS No.: 1786462-99-4
M. Wt: 259.26 g/mol
InChI Key: QFAQORDCDBJRON-UHFFFAOYSA-N
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Description

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide is a chemical compound with the molecular formula C13H13N3O3. It is known for its unique structure, which includes a benzodioxole ring, a cyano group, and a dimethylamino group.

Biochemical Analysis

Biochemical Properties

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase and tubulin polymerization . By inhibiting these enzymes, this compound can modulate various biochemical pathways, leading to changes in cellular function and metabolism.

Cellular Effects

This compound has been found to exert significant effects on various types of cells and cellular processes. In cancer cells, this compound induces cell cycle arrest and apoptosis by disrupting microtubule assembly . Additionally, it has been shown to influence cell signaling pathways, such as the mitogen-activated protein kinase pathway, and alter gene expression patterns . These effects contribute to its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. This compound binds to the active sites of enzymes, such as cyclooxygenase and tubulin, inhibiting their activity . By doing so, it disrupts the normal function of these enzymes, leading to changes in cellular processes and gene expression. Additionally, this compound can modulate the activity of transcription factors, further influencing gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit tumor growth and induce apoptosis in cancer cells . At higher doses, it may cause toxic effects, such as liver and kidney damage . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism . This compound has been shown to affect metabolic flux and alter the levels of key metabolites, such as adenosine triphosphate and nicotinamide adenine dinucleotide . These changes in metabolite levels can influence cellular energy production and overall metabolic function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. Additionally, this compound may accumulate in certain cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize to the cytoplasm and nucleus, where it interacts with enzymes and transcription factors . Post-translational modifications, such as phosphorylation, may also play a role in directing its localization to specific cellular compartments .

Preparation Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of 1,3-benzodioxole-5-carbaldehyde with malononitrile and dimethylamine in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-cyano-3-(dimethylamino)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-16(2)7-9(6-14)13(17)15-10-3-4-11-12(5-10)19-8-18-11/h3-5,7H,8H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFAQORDCDBJRON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C(=O)NC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901171491
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1786462-99-4
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786462-99-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propenamide, N-1,3-benzodioxol-5-yl-2-cyano-3-(dimethylamino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901171491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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